Ribavirin 5'-Monophosphate, Dilithium Salt
Overview
Description
Ribavirin 5’-Monophosphate, Dilithium Salt is a potent, broad-spectrum antiviral agent. It is a metabolite of the prodrug ribavirin and exhibits significant antiviral activity, particularly against myxoviruses. The compound inhibits viral DNA and RNA replication in vitro by strongly inhibiting inosine monophosphate dehydrogenase, which is crucial for guanosine triphosphate synthesis .
Mechanism of Action
Target of Action
Ribavirin 5’-Monophosphate, Dilithium Salt primarily targets viral RNA replication . It specifically interacts with and inhibits the enzyme ribonucleoside diphosphate reductase , an essential player in nucleic acid synthesis .
Mode of Action
Ribavirin 5’-Monophosphate, Dilithium Salt exerts its antiviral activity by competitively inhibiting inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine nucleotides, and its inhibition leads to a decrease in the intracellular GTP pool .
Biochemical Pathways
The compound affects the nucleic acid synthesis pathway . By inhibiting IMPDH, it disrupts the synthesis of guanosine nucleotides, thereby inhibiting the formation of new viral RNA strands .
Pharmacokinetics
Ribavirin 5’-Monophosphate, Dilithium Salt is a metabolite of the prodrug ribavirin . The antiviral effects of ribavirin require conversion to the monophosphate form via adenosine kinase . The compound’s solubility in PBS (pH 7.2) is 10 mg/ml .
Result of Action
The compound’s action effectively impedes the formation of new viral RNA strands, thereby halting viral replication . This broad-spectrum antiviral activity is particularly effective against myxoviruses .
Biochemical Analysis
Biochemical Properties
Ribavirin 5’-Monophosphate, Dilithium Salt inhibits viral DNA and RNA replication in vitro via the strong competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), with a reported K i value of 270 nM, and thus inhibits guanosine triphosphate synthesis . This agent, a metabolite of the prodrug ribavirin, exhibits broad-spectrum antiviral activity, particularly against myxoviruses .
Cellular Effects
The antiviral effects of Ribavirin 5’-Monophosphate, Dilithium Salt require conversion to the monophosphate form via adenosine kinase . The anti-HIV activity of ribavirin in cultured human lymphocytes, as well as the anti-influenza activity of this prodrug in MDCK cells, have been attributed to Ribavirin 5’-Monophosphate, Dilithium Salt .
Molecular Mechanism
Ribavirin 5’-Monophosphate, Dilithium Salt exerts its antiviral activity by targeting viral RNA replication . It specifically interacts with and inhibits the enzyme ribonucleoside diphosphate reductase, an essential player in nucleic acid synthesis . By obstructing this enzyme, Ribavirin 5’-Monophosphate, Dilithium Salt effectively impedes the formation of new viral RNA strands, thereby halting viral replication .
Temporal Effects in Laboratory Settings
The stability of Ribavirin 5’-Monophosphate, Dilithium Salt is high, with a shelf life of at least 4 years when stored at -20°C
Metabolic Pathways
Ribavirin 5’-Monophosphate, Dilithium Salt plays a role in nucleic acid synthesis . It acts as a substrate for the enzyme ribonucleoside diphosphate reductase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ribavirin 5’-Monophosphate, Dilithium Salt involves the phosphorylation of ribavirin. The reaction typically requires adenosine kinase to convert ribavirin to its monophosphate form . The dilithium salt form is achieved by neutralizing the monophosphate with lithium ions.
Industrial Production Methods
Industrial production methods for Ribavirin 5’-Monophosphate, Dilithium Salt are not extensively documented. the process likely involves large-scale phosphorylation reactions followed by purification and crystallization to obtain the dilithium salt form.
Chemical Reactions Analysis
Types of Reactions
Ribavirin 5’-Monophosphate, Dilithium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the ribose moiety.
Substitution: Nucleophilic substitution reactions can occur at the ribose or triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include modified nucleoside analogs, which can have different antiviral properties.
Scientific Research Applications
Ribavirin 5’-Monophosphate, Dilithium Salt has extensive applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies involving ribonucleoside diphosphate reductase.
Biology: Investigates viral replication mechanisms and nucleic acid synthesis.
Medicine: Explores antiviral therapies, particularly for diseases like HIV, influenza, and hepatitis.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Ribavirin: The parent compound of Ribavirin 5’-Monophosphate, Dilithium Salt, used in antiviral therapies.
Acyclovir: Another antiviral agent used primarily for herpes simplex virus infections.
Ganciclovir: Used for cytomegalovirus infections.
Uniqueness
Ribavirin 5’-Monophosphate, Dilithium Salt is unique due to its broad-spectrum antiviral activity and its ability to inhibit multiple viral replication pathways. Its dilithium salt form enhances its solubility and stability, making it more effective in various research and therapeutic applications .
Properties
IUPAC Name |
dilithium;[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N4O8P.2Li/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;;/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMMZIYZANJRNU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1=NC(=NN1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Li2N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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